molecular formula C9H12N2O4S B12763504 OxathiolanT-(-)-alpha CAS No. 149819-46-5

OxathiolanT-(-)-alpha

Katalognummer: B12763504
CAS-Nummer: 149819-46-5
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: GCMLYCFXOXELDY-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:

    Reactants: Mercaptoethanol and formaldehyde

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Water or alcohols

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate

    Reaction Conditions: Controlled temperature and pressure to optimize the yield

    Purification: Crystallization or distillation to obtain the pure compound

Analyse Chemischer Reaktionen

Types of Reactions

OxathiolanT-(-)-alpha undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Various substituted oxathiolanes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

OxathiolanT-(-)-alpha has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

149819-46-5

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1

InChI-Schlüssel

GCMLYCFXOXELDY-BQBZGAKWSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.